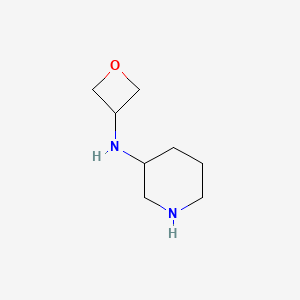

N-(oxetan-3-yl)piperidin-3-amine

Description

Structure

3D Structure

Properties

IUPAC Name |

N-(oxetan-3-yl)piperidin-3-amine | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H16N2O/c1-2-7(4-9-3-1)10-8-5-11-6-8/h7-10H,1-6H2 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BRRHUVVCEWRMCS-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC(CNC1)NC2COC2 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H16N2O | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

156.23 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

Technical Guide: Strategic Synthesis of N-(oxetan-3-yl)piperidin-3-amine

Topic: Synthesis and Characterization of N-(oxetan-3-yl)piperidin-3-amine Content Type: Technical Guide / Whitepaper[1]

Executive Summary & Strategic Value

The incorporation of oxetane rings into drug scaffolds has become a cornerstone strategy in modern medicinal chemistry. Serving as a bioisostere for gem-dimethyl or carbonyl groups, the oxetane moiety offers a unique combination of high polarity, low lipophilicity (low LogD), and metabolic stability.[1][2][3]

N-(oxetan-3-yl)piperidin-3-amine represents a high-value building block where the oxetane ring modulates the basicity of the exocyclic amine (typically lowering pKa by ~1–2 units compared to an isopropyl analog), thereby improving permeability and reducing hERG liability while maintaining solubility.[1]

This guide provides a robust, scalable protocol for the synthesis of this scaffold, emphasizing the stability of the strained oxetane ring during reductive amination and subsequent deprotection steps.

Retrosynthetic Analysis

The most reliable route to N-(oxetan-3-yl)piperidin-3-amine avoids the direct alkylation of amines with oxetane electrophiles (which can induce ring opening or over-alkylation).[1] Instead, a reductive amination strategy is employed between oxetan-3-one and a protected 3-aminopiperidine .[1]

Structural Disconnection

-

Target: N-(oxetan-3-yl)piperidin-3-amine[1]

-

Precursors:

-

Oxetan-3-one: The carbonyl source.

-

1-Boc-3-aminopiperidine: The amine source (protected at the ring nitrogen to prevent polymerization).

-

Figure 1: Retrosynthetic logic prioritizing the stability of the oxetane ring.

Experimental Protocol

Phase 1: Reductive Amination

Objective: Coupling of 1-Boc-3-aminopiperidine with oxetan-3-one.[1]

Reagents & Stoichiometry

| Reagent | Equiv. | Role |

| 1-Boc-3-aminopiperidine | 1.0 | Limiting Reagent |

| Oxetan-3-one | 1.2 – 1.5 | Carbonyl Source (volatile) |

| NaBH(OAc)₃ | 1.5 – 2.0 | Mild Hydride Donor |

| Acetic Acid (AcOH) | 1.0 – 2.0 | Catalyst (pH adjustment) |

| DCM or DCE | Solvent | 0.1 – 0.2 M Concentration |

Step-by-Step Procedure

-

Imine Formation: In a dry round-bottom flask under inert atmosphere (N₂), dissolve 1-Boc-3-aminopiperidine (1.0 equiv) in anhydrous 1,2-dichloroethane (DCE) or dichloromethane (DCM).

-

Add oxetan-3-one (1.2 equiv).[1]

-

Add acetic acid (1.0 equiv). Stir at room temperature for 30–60 minutes to allow the hemiaminal/imine equilibrium to establish.

-

Note: Oxetan-3-one is volatile; handle quickly or use as a solution.

-

-

Reduction: Cool the mixture to 0°C (optional, but recommended to minimize side reactions). Add sodium triacetoxyborohydride (STAB) (1.5 equiv) portion-wise.[1]

-

Reaction: Allow the reaction to warm to room temperature and stir for 4–16 hours. Monitor by LC-MS or TLC (ninhydrin stain).[1]

-

Checkpoint: The product is secondary; no tertiary amine (bis-alkylation) should form due to the steric bulk of the oxetane.

-

-

Workup:

-

Quench carefully with saturated aqueous NaHCO₃ . Stir for 15 minutes to decompose borate complexes.

-

Extract the aqueous layer 3x with DCM.

-

Critical: Oxetane amines are polar. If yield is low, add 5% MeOH to the DCM during extraction or saturate the aqueous phase with NaCl.

-

-

Purification: Dry organic layers over Na₂SO₄, filter, and concentrate. Purify via flash column chromatography (Gradient: 0–10% MeOH in DCM).

Phase 2: Boc-Deprotection

Objective: Removal of the Boc group without opening the oxetane ring.

The Acid Sensitivity Challenge

Oxetane rings are acid-sensitive and can open to form 1,3-diols or chlorohydrins in strong acidic media. However, they are generally stable to trifluoroacetic acid (TFA) at 0°C for short durations.[1]

Protocol

-

Dissolve the intermediate from Phase 1 in DCM (approx. 0.1 M).

-

Cool to 0°C .

-

Add TFA dropwise (Ratio DCM:TFA = 4:1). Do not use neat TFA.

-

Stir at 0°C for 1–2 hours. Monitor closely by LC-MS.

-

Workup (Free Base Isolation):

-

Concentrate the reaction mixture in vacuo at low temperature (<30°C) to remove excess TFA.

-

Method A (SCX-2 Cartridge - Recommended): Redissolve residue in MeOH.[1] Load onto a pre-conditioned SCX-2 (Strong Cation Exchange) cartridge.[1] Wash with MeOH (removes non-basic impurities). Elute product with 2M NH₃ in MeOH.

-

Method B (Basic Extraction): Redissolve in DCM. Wash with saturated Na₂CO₃ (pH ~10). Extract with DCM/Isopropanol (3:1). Dry and concentrate.

-

Characterization & Data Interpretation

NMR Spectroscopy

The oxetane ring provides a distinct "butterfly" signature in the ¹H NMR spectrum.

| Nucleus | Shift (ppm) | Multiplicity | Assignment | Diagnostic Feature |

| ¹H | 4.30 – 4.80 | m (4H) | Oxetane C2-H & C4-H | Often appears as two sets of multiplets or a broad "AB" system depending on stereochemistry.[1] |

| ¹H | 3.80 – 4.00 | m (1H) | Oxetane C3-H | The methine proton at the attachment point. |

| ¹H | 2.50 – 3.20 | m | Piperidine Ring H | Typical piperidine envelope; shifts upfield after Boc removal. |

| ¹³C | ~75 – 80 | CH₂ | Oxetane C2/C4 | Highly deshielded due to ring strain and oxygen. |

| ¹³C | ~45 – 55 | CH | Oxetane C3 | Methine carbon attached to nitrogen. |

Mass Spectrometry

-

Ionization: ESI+

-

Pattern: [M+H]⁺ peak is dominant.

-

Fragmentation: Oxetane rings often show a characteristic loss of formaldehyde (CH₂O, -30 Da) or ring opening in MS/MS experiments.[1]

Troubleshooting & Optimization

Figure 2: Decision tree for common synthetic failures.

Critical Control Points

-

Temperature Control: Never heat the reaction with STAB above 40°C. Oxetane amines can degrade.

-

Workup pH: Avoid strongly acidic aqueous workups (pH < 3) for extended periods.

-

Stereochemistry: Commercial 3-aminopiperidine is available as a racemate or pure enantiomers ((R) or (S)).[1] The reductive amination preserves the stereochemistry of the piperidine C3 center. If using chiral starting material, ensure optical rotation is checked post-synthesis.

References

-

Burkhard, J. A., Wuitschik, G., Rogers-Evans, M., Müller, K., & Carreira, E. M. (2010).[1] Oxetanes as Versatile Elements in Drug Discovery and Synthesis. Angewandte Chemie International Edition. Link[1]

-

Wuitschik, G., et al. (2006).[1] Oxetanes in Drug Discovery: Structural and Synthetic Insights. Journal of Medicinal Chemistry. Link[1]

-

Abdel-Magid, A. F., et al. (1996).[1] Reductive Amination of Aldehydes and Ketones with Sodium Triacetoxyborohydride. Journal of Organic Chemistry. Link[1]

-

Dunne, K., et al. (2012).[1] Synthesis of 3,3-Disubstituted Oxetanes. Beilstein Journal of Organic Chemistry. Link

Sources

- 1. CN103865964A - Method for synthesizing (R)-3-amino-piperidine by adopting transaminase method - Google Patents [patents.google.com]

- 2. Oxetanes in Drug Discovery Campaigns - PMC [pmc.ncbi.nlm.nih.gov]

- 3. BJOC - Oxetanes: formation, reactivity and total syntheses of natural products [beilstein-journals.org]

An In-Depth Technical Guide to Novel Synthetic Routes for N-(oxetan-3-yl)piperidin-3-amine

Abstract

This technical guide provides a comprehensive overview of modern synthetic strategies for the preparation of N-(oxetan-3-yl)piperidin-3-amine, a valuable building block in contemporary drug discovery. The oxetane motif is increasingly utilized as a bioisostere for gem-dimethyl and carbonyl groups, often improving the physicochemical properties of lead compounds, such as aqueous solubility and metabolic stability. This guide is intended for researchers, medicinal chemists, and process development scientists, offering a detailed exploration of two primary synthetic pathways: classical reductive amination and a novel aza-Michael addition. Each route is presented with a thorough discussion of the underlying chemical principles, step-by-step experimental protocols, and comparative analysis of their respective advantages. This document aims to serve as a practical resource to enable the efficient and scalable synthesis of this important chemical entity.

Introduction: The Significance of the Oxetane Moiety in Medicinal Chemistry

The incorporation of small, strained heterocyclic rings into drug candidates has emerged as a powerful strategy for modulating molecular properties. Among these, the oxetane ring has garnered significant attention for its ability to act as a versatile bioisosteric replacement for commonly employed functional groups.[1] When substituted for a gem-dimethyl group, the oxetane can improve metabolic stability and aqueous solubility due to its polar nature. As a carbonyl surrogate, it can enhance synthetic tractability and alter electronic properties. N-(oxetan-3-yl)piperidin-3-amine combines this valuable oxetane scaffold with a piperidine core, a privileged structure in numerous biologically active compounds. The development of robust and efficient synthetic routes to this hybrid molecule is therefore of considerable interest to the pharmaceutical industry.

Synthesis of Key Starting Materials

The successful synthesis of the target compound relies on the efficient preparation of its constituent building blocks: piperidin-3-amine and oxetan-3-one. This section details established and scalable routes to these precursors.

Synthesis of (R)-3-Aminopiperidine from L-Glutamic Acid

A reliable and enantioselective route to (R)-3-aminopiperidine commences from the readily available and inexpensive chiral pool starting material, L-glutamic acid.[2] The synthesis involves a multi-step sequence, including protection, reduction, and cyclization.

Reaction Scheme:

Caption: Synthetic pathway from L-glutamic acid to (R)-3-aminopiperidine.

Experimental Protocol:

Step 1: Esterification of L-Glutamic Acid To a stirred solution of L-glutamic acid (7.5 g, 51.0 mmol) in methanol (110 mL) at 0°C, thionyl chloride (5.6 mL, 76.5 mmol) is added dropwise. The reaction is then stirred at room temperature for 12 hours. The solvent is removed under reduced pressure to yield dimethyl L-glutamate hydrochloride, which is used in the next step without further purification.

Step 2: N-Boc Protection The crude dimethyl L-glutamate hydrochloride is dissolved in chloroform (120 mL) and cooled to 0°C. Triethylamine (32 mL, 228 mmol) is added, followed by di-tert-butyl dicarbonate ((Boc)2O, 19.5 mL, 85.5 mmol) and a catalytic amount of 4-(dimethylamino)pyridine (DMAP).[2] The mixture is stirred at room temperature for 6 hours. After quenching with water, the organic layer is washed, dried, and concentrated to afford N-Boc dimethyl L-glutamate.

Step 3: Reduction to Diol The N-Boc protected diester is reduced to the corresponding diol using a suitable reducing agent such as sodium borohydride.[2]

Step 4: Ditosylation The diol is then converted to the ditosylate by reaction with p-toluenesulfonyl chloride (TsCl) in the presence of a base like triethylamine.[2]

Step 5: Cyclization The ditosylate undergoes cyclization upon heating with an amine, such as ammonia or a primary amine, to form the N-Boc protected piperidine.[2]

Step 6: Deprotection The N-Boc protecting group is removed under acidic conditions (e.g., HCl in dioxane or trifluoroacetic acid) to yield the final (R)-3-aminopiperidine, typically as a salt.[3]

Synthesis of Oxetan-3-one

Oxetan-3-one is a key reagent that has become commercially available, though its synthesis is achievable through several routes. A practical, one-step synthesis from propargyl alcohol catalyzed by gold has been reported.[1][4] An alternative, scalable approach involves the oxidation of oxetan-3-ol.[5][6]

Reaction Scheme:

Caption: Synthetic routes to oxetan-3-one.

Experimental Protocol (Oxidation of Oxetan-3-ol):

In a three-necked flask under a nitrogen atmosphere, add dichloromethane (2.5 L), N-bromosuccinimide (NBS, 1.92 kg), potassium carbonate (1.48 kg), sodium bromide (25 g), and TEMPO (25 g).[5] The mixture is stirred and cooled to 0°C. Oxetan-3-ol (400 g) is then added dropwise. After the addition is complete, the reaction is stirred for 4 hours at 25°C. The reaction mixture is filtered, and the filtrate is concentrated under reduced pressure to yield oxetan-3-one.[5] This method has been reported to produce the target with a yield of 86% and purity greater than 95%.[5]

Synthetic Route 1: Reductive Amination

Reductive amination is a robust and widely used method for the formation of carbon-nitrogen bonds.[7] This approach involves the reaction of a carbonyl compound (oxetan-3-one) with an amine (piperidin-3-amine) to form an intermediate imine or enamine, which is then reduced in situ to the desired amine product. Sodium triacetoxyborohydride (NaBH(OAc)₃) is a preferred reducing agent for this transformation due to its mildness and selectivity.[7][8]

Reaction Scheme:

Caption: Reductive amination of oxetan-3-one with piperidin-3-amine.

Representative Experimental Protocol:

To a stirred solution of piperidin-3-amine (1.0 eq) and oxetan-3-one (1.2 eq) in 1,2-dichloroethane (DCE), acetic acid (1.0 eq) is added. The mixture is stirred at room temperature for 30 minutes. Sodium triacetoxyborohydride (1.5 eq) is then added portion-wise, and the reaction is stirred at room temperature for 12-24 hours, or until completion as monitored by TLC or LC-MS. The reaction is quenched by the addition of a saturated aqueous solution of sodium bicarbonate. The aqueous layer is extracted with dichloromethane, and the combined organic layers are washed with brine, dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure. The crude product is purified by column chromatography to afford N-(oxetan-3-yl)piperidin-3-amine.

Table 1: Reductive Amination Reaction Parameters

| Parameter | Condition | Rationale |

| Reducing Agent | Sodium triacetoxyborohydride | Mild and selective, reducing the intermediate iminium ion faster than the starting ketone.[7][8] |

| Solvent | 1,2-Dichloroethane (DCE) or Tetrahydrofuran (THF) | Aprotic solvents that are compatible with the reagents and reaction conditions.[7] |

| Acid Catalyst | Acetic Acid | Facilitates the formation of the iminium ion intermediate.[8] |

| Temperature | Room Temperature | Sufficient for the reaction to proceed at a reasonable rate without promoting side reactions. |

| Workup | Aqueous sodium bicarbonate | Neutralizes the acetic acid and quenches the excess reducing agent. |

Synthetic Route 2: Aza-Michael Addition

A novel and elegant approach to N-(oxetan-3-yl)piperidin-3-amine involves an aza-Michael addition.[9][10][11][12] This strategy utilizes an α,β-unsaturated oxetane derivative as the Michael acceptor and piperidin-3-amine as the nucleophile. This route offers an alternative disconnection and can provide access to diverse analogs.

Reaction Scheme:

Sources

- 1. Gold-Catalyzed One-Step Practical Synthesis of Oxetan-3-ones from Readily Available Propargylic Alcohols - PMC [pmc.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. CN103373953A - Preparation method for 3-aminopiperidine and optical isomer thereof - Google Patents [patents.google.com]

- 4. Oxetan-3-one synthesis [organic-chemistry.org]

- 5. CN103694201B - Synthesis method of oxetanone - Google Patents [patents.google.com]

- 6. Thieme E-Books & E-Journals [thieme-connect.de]

- 7. chemistry.mdma.ch [chemistry.mdma.ch]

- 8. myers.faculty.chemistry.harvard.edu [myers.faculty.chemistry.harvard.edu]

- 9. Synthesis of New Azetidine and Oxetane Amino Acid Derivatives through Aza-Michael Addition of NH-Heterocycles with Methyl 2-(Azetidin- or Oxetan-3-Ylidene)Acetates [mdpi.com]

- 10. dr.ntu.edu.sg [dr.ntu.edu.sg]

- 11. BJOC - Recent advances in organocatalytic asymmetric aza-Michael reactions of amines and amides [beilstein-journals.org]

- 12. Cascade aza-Michael Addition-Cyclizations; Toward Renewable and Multifunctional Carboxylic Acids for Melt-Polycondensation - PMC [pmc.ncbi.nlm.nih.gov]

A Comprehensive Technical Guide to the Stability and Degradation Profile of N-(oxetan-3-yl)piperidin-3-amine

Executive Summary

N-(oxetan-3-yl)piperidin-3-amine is a heterocyclic compound featuring a piperidine core, a secondary amine, and a strained oxetane ring.[1] Such scaffolds are of significant interest in medicinal chemistry for their potential to modulate physicochemical properties like solubility and metabolic stability.[2] A thorough understanding of a molecule's intrinsic stability and degradation profile is a cornerstone of drug development, directly impacting its safety, potency, and shelf-life.[3] This technical guide provides a predictive and practical framework for researchers and drug development professionals to investigate the stability of N-(oxetan-3-yl)piperidin-3-amine. It synthesizes established chemical principles of its constituent moieties to propose likely degradation pathways and outlines a comprehensive, self-validating experimental strategy, from forced degradation to the development of a stability-indicating analytical method.

Molecular Structure and Physicochemical Properties

A foundational analysis begins with the molecule's structure and known properties. The juxtaposition of a basic piperidine ring system with a strained oxetane ether presents unique stability considerations.

Table 1: Physicochemical Properties of N-(oxetan-3-yl)piperidin-3-amine

| Property | Value | Source |

| Molecular Formula | C₈H₁₆N₂O | [1] |

| Molecular Weight | 156.23 g/mol | [1] |

| IUPAC Name | 1-(oxetan-3-yl)piperidin-4-amine | [4] |

| CAS Number | 1228948-07-9 | |

| Physical Form | Solid | |

| Computed XLogP3-AA | -0.7 | [5] |

| InChI Key | DTCUELCIENIDBK-UHFFFAOYSA-N | [1] |

Structural Analysis of Stability Liabilities

The intrinsic stability of the molecule can be predicted by examining its functional groups:

-

Tertiary Amine (Piperidine Nitrogen): This site is susceptible to oxidation, potentially forming a stable N-oxide. This is a common metabolic and chemical degradation pathway for tertiary amines.

-

Secondary Amine (Exocyclic): This amine is also a potential site for oxidation. Furthermore, under specific conditions (e.g., presence of nitrites), it could be susceptible to nitrosamine formation.

-

Piperidine Ring (α-Carbons): The C-H bonds adjacent (alpha) to the piperidine nitrogen are activated. Oxidative degradation can occur at these positions, potentially leading to ring-opening or the formation of imines and lactams.[6]

-

Oxetane Ring: As a strained four-membered cyclic ether, the oxetane ring is a key stability concern.[2] It is particularly susceptible to acid-catalyzed hydrolytic cleavage, which would result in a ring-opening reaction to form a diol.[1] Despite this reactivity, the oxetane motif is often incorporated into drug molecules to enhance metabolic stability compared to isosteres like carbonyl groups.[2]

Predicted Degradation Pathways

Based on the structural liabilities, several degradation pathways can be hypothesized under standard stress conditions. These predictions form the basis for designing a targeted forced degradation study.

Hydrolytic Degradation

Under acidic conditions, the ether oxygen of the oxetane ring is expected to be the primary site of attack. Protonation of the oxygen would activate the ring, making it highly susceptible to nucleophilic attack by water, leading to the formation of a 1,3-diol derivative. The piperidine and secondary amine functionalities are expected to be protonated and relatively stable against hydrolysis. Basic conditions are less likely to promote oxetane ring-opening.

Oxidative Degradation

Oxidative stress is predicted to affect the nitrogen centers and adjacent carbons. The most likely products include:

-

N-Oxide Formation: Oxidation of the tertiary piperidine nitrogen.

-

Dehydrogenation: Oxidation at the carbons alpha to the nitrogen could lead to the formation of a tetrahydropyridine imine derivative.[6]

-

Hydroxylation: Insertion of a hydroxyl group at the carbons alpha to the nitrogen.

Photolytic and Thermal Degradation

While the molecule lacks a strong chromophore for direct photolysis, indirect photodegradation or radical-initiated reactions could occur.[7] High thermal stress may lead to non-specific decomposition and fragmentation of the ring systems.

Figure 2: General experimental workflow for a forced degradation study.

Development of a Stability-Indicating Analytical Method

A stability-indicating method (SIM) is a validated analytical procedure that can accurately quantify the active pharmaceutical ingredient (API) without interference from any other components, including degradants, impurities, or excipients. Reversed-phase high-performance liquid chromatography (RP-HPLC) is the predominant technique for this purpose. [8]

Recommended Technique: RP-HPLC with UV and Mass Spectrometric Detection (LC-MS)

-

Rationale: RP-HPLC provides excellent resolving power for separating polar and non-polar compounds. [7]The basic nature of the amines in the target molecule necessitates a buffered mobile phase for good peak shape. Since the molecule lacks a significant UV chromophore, UV detection at a low wavelength (e.g., 200-220 nm) is required. Critically, coupling the HPLC to a mass spectrometer (MS) is invaluable for identifying the unknown degradation products by providing mass-to-charge ratio information, which is essential for structural elucidation.

Protocol: Stability-Indicating RP-HPLC Method Development

-

Column Selection: Begin with a robust C18 column (e.g., 150 mm x 4.6 mm, 3.5 µm particle size). The C18 stationary phase provides general-purpose hydrophobic retention suitable for separating the parent compound from potentially more polar degradants (like the ring-opened diol).

-

Mobile Phase Optimization:

-

Aqueous Phase (A): 0.1% Formic Acid in Water. The acidic modifier is crucial to protonate the amine functional groups, which minimizes peak tailing on silica-based columns.

-

Organic Phase (B): 0.1% Formic Acid in Acetonitrile. Acetonitrile is often preferred for its low viscosity and UV transparency.

-

-

Gradient Elution: A gradient is necessary to elute the parent compound and a range of potential degradation products with varying polarities.

-

Initial Gradient: Start with a linear gradient from 5% B to 95% B over 20 minutes.

-

Optimization: Analyze the stressed samples. Adjust the gradient slope, initial, and final conditions to achieve baseline separation between the parent peak and all degradant peaks. Ensure a resolution (Rs) of >1.5 between all critical pairs.

-

-

Detector Settings:

-

UV Detector: Set to 210 nm.

-

MS Detector (ESI+): Scan a mass range of m/z 50-500 in positive electrospray ionization mode to detect the protonated parent molecule ([M+H]⁺) and its degradation products.

-

-

Method Validation: Once optimized, the method must be validated according to ICH Q2(R1) guidelines, assessing parameters such as specificity, linearity, accuracy, precision, limit of detection (LOD), limit of quantitation (LOQ), and robustness. [8]Specificity is proven by demonstrating that the parent peak is pure in all stressed samples, often using peak purity analysis with a photodiode array (PDA) detector or by mass spectral analysis.

Data Interpretation and Reporting

The analysis of stressed samples provides a comprehensive degradation profile.

Table 2: Example Data Summary from Forced Degradation Study

| Stress Condition | Time (hr) | Parent Assay (%) | Major Degradant 1 (RT, m/z) | Major Degradant 2 (RT, m/z) | Mass Balance (%) |

| Control (4°C) | 24 | 99.8 | Not Detected | Not Detected | 99.9 |

| 0.1 N HCl (60°C) | 24 | 85.2 | 4.5 min, 175.1 [M+H]⁺ | Not Detected | 98.7 |

| 0.1 N NaOH (60°C) | 24 | 98.5 | Not Detected | Not Detected | 99.5 |

| 3% H₂O₂ (RT) | 24 | 90.1 | Not Detected | 10.2 min, 173.1 [M+H]⁺ | 99.1 |

| Heat (80°C) | 72 | 96.3 | Minor peaks observed | Minor peaks observed | 98.5 |

-

Interpretation: In this hypothetical example, significant degradation is observed under acidic and oxidative conditions.

-

The degradant at m/z 175.1 corresponds to the addition of a water molecule (156.2 + 18.0 = 174.2, protonated to 175.1), strongly suggesting the predicted acid-catalyzed ring-opening of the oxetane .

-

The degradant at m/z 173.1 corresponds to the addition of an oxygen atom (156.2 + 16.0 = 172.2, protonated to 173.1), consistent with the formation of the piperidine N-oxide .

-

-

Mass Balance: This calculation confirms that the decrease in the parent drug concentration is accounted for by the sum of the concentrations of the detected degradation products. A good mass balance (typically 95-105%) indicates that the analytical method is capable of detecting all major degradants.

Conclusion and Recommendations

The structural analysis of N-(oxetan-3-yl)piperidin-3-amine predicts two primary stability liabilities: the acid-labile oxetane ring and the oxidatively sensitive nitrogen centers . The proposed experimental framework provides a robust strategy to confirm these predictions, identify and characterize the resulting degradants, and develop a validated stability-indicating method.

Recommendations for Handling and Storage: Based on this predictive analysis, it is recommended that N-(oxetan-3-yl)piperidin-3-amine be stored in well-sealed containers, protected from light, and kept in a controlled, non-acidic environment. Avoid contact with strong oxidizing agents. These preliminary recommendations must be confirmed and refined through a formal stability testing program using the methods outlined in this guide.

References

- ResearchGate. (2022). Forced degradation studies on the piperine-based benzene sulfonylamidine: The effect of acid, base, and peroxide on its stability.

- PubMed. (2004). Degradation pathways of cyclic alkanes in Rhodococcus sp. NDKK48.

- ScienceDirect. (2016). Stability study on an anti-cancer drug 4-(3,5-bis(2-chlorobenzylidene)-4-oxo-piperidine-1-yl).

- Phcog.Net. (2020). A Validated Stability-indicating RP-HPLC Method for Piperine Estimation in Black Pepper, Marketed Formulation and Nanoparticles.

- ResearchGate. Biodegradation mechanism of cycloalkane hydrocarbons.

- PubMed Central. Biodegradation of n-Alkylcycloalkanes and n-Alkylbenzenes via New Pathways in Alcanivorax sp. Strain MBIC 4326.

- ACS Publications. (2016). Oxetanes: Recent Advances in Synthesis, Reactivity, and Medicinal Chemistry.

- Biomedical Journal of Scientific & Technical Research. (2022). Forced Degradation – A Review.

- PubMed. (2021). Analytical method development, validation and forced degradation studies for rutin, quercetin, curcumin, and piperine by RP-UFLC method.

- Academia.edu. Critical review: Significance of Force degradation study with respect to current Pharmaceutical Scenario.

- Fluorochem. N-(OXETAN-3-YL)PIPERIDIN-4-AMINE OXALATE.

- ResearchGate. (2021). Analytical method development, validation and forced degradation studies for rutin, quercetin, curcumin and piperine by RP-UFLC method.

- BenchChem. Application Notes & Protocols: HPLC-UV Analysis of Piperidine-Containing Compounds.

- CONICET. Trends in Analytical chemistry.

- Preprints.org. (2025). Development and Validation of Stability-Indicating RP-HPLC Methods for Pharmaceutical Drugs: A Comprehensive Review.

- MilliporeSigma. N-(Oxetan-3-yl)piperidin-4-amine.

- PubChem. 1-(Oxetan-3-yl)piperazine.

- MDPI. (2023). Synthesis of New Azetidine and Oxetane Amino Acid Derivatives through Aza-Michael Addition of NH-Heterocycles with Methyl 2-(Azetidin- or Oxetan-3-Ylidene)Acetates.

- CymitQuimica. CAS 1228948-07-9: 1-(3-Oxetanyl)-4-piperidinamine.

- ACS Publications. (2024). Experimental and Theoretical Study of the OH-Initiated Degradation of Piperidine under Simulated Atmospheric Conditions.

Sources

- 1. CAS 1228948-07-9: 1-(3-Oxetanyl)-4-piperidinamine [cymitquimica.com]

- 2. pubs.acs.org [pubs.acs.org]

- 3. biomedres.us [biomedres.us]

- 4. fluorochem.co.uk [fluorochem.co.uk]

- 5. 1-(Oxetan-3-yl)piperazine | C7H14N2O | CID 57416287 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 6. eprints.whiterose.ac.uk [eprints.whiterose.ac.uk]

- 7. pdf.benchchem.com [pdf.benchchem.com]

- 8. ijpsjournal.com [ijpsjournal.com]

Methodological & Application

Application Note: Precision Functionalization of N-(oxetan-3-yl)piperidin-3-amine

Part 1: Core Directive & Strategic Analysis[1][2][3]

The "Oxetane Advantage" in Medicinal Chemistry

N-(oxetan-3-yl)piperidin-3-amine is not merely a building block; it is a physicochemical tuning module .[1][2] The incorporation of the oxetane ring—a "magic methyl" bioisostere—into a piperidine scaffold serves three critical functions in drug design:

-

Solubility Enhancement: The high polarity of the oxetane ether oxygen reduces LogD and increases aqueous solubility compared to gem-dimethyl or cycloalkyl analogs.[1][2]

-

Metabolic Shielding: Unlike N-alkyl groups which are prone to oxidative dealkylation by CYPs, the oxetane ring is metabolically robust.[1][2]

-

Basicity Modulation: The electron-withdrawing inductive effect of the oxetane oxygen lowers the pKa of the adjacent amine (the exocyclic nitrogen), reducing hERG liability often associated with highly basic amines.[1]

Reactivity Profile & Chemoselectivity

Successful functionalization relies on exploiting the nucleophilic differential between the two nitrogen centers in the molecule.[1][2]

-

N1 (Piperidine Nitrogen): A canonical secondary amine.[1][2] High nucleophilicity (

).[1][2] Sterically accessible. Primary reaction site. -

N-Exocyclic (Oxetane-linked Nitrogen): A secondary amine flanked by a bulky oxetane ring.[1][2] Significantly reduced nucleophilicity (

) due to steric hindrance and the inductive effect of the oxetane oxygen.[1] Spectator site under standard conditions.

Key Experimental Constraint: The oxetane ring is acid-sensitive .[1][2][3] While 3-substituted oxetanes possess reasonable stability, exposure to strong aqueous acids (e.g., 6M HCl, reflux) or strong Lewis acids will trigger ring-opening to the 1,3-diol or chlorohydrin, destroying the pharmacophore.[4]

Part 2: Experimental Workflows & Protocols

Visualization: Decision Logic & Stability

The following diagram outlines the functionalization logic and stability boundaries for this scaffold.

Figure 1: Reaction logic flow emphasizing the chemoselectivity of the piperidine nitrogen (N1) and the acid-sensitivity of the oxetane moiety.[1]

Protocol A: Chemoselective Amide Coupling (Scaffold Attachment)

Objective: Attach the oxetane-piperidine module to a carboxylic acid core (e.g., a drug scaffold) via the piperidine nitrogen.[1] Mechanism: HATU-mediated activation.[1][2] The low nucleophilicity of the exocyclic amine ensures exclusive coupling at the piperidine nitrogen without protecting groups.[1]

Materials

-

Amine: N-(oxetan-3-yl)piperidin-3-amine (1.0 equiv)[1]

-

Coupling Agent: HATU (1.1 equiv)[1]

-

Base: DIPEA (3.0 equiv)[1]

Step-by-Step Methodology

-

Activation: In a dried vial, dissolve the Carboxylic Acid (1.0 equiv) in anhydrous DMF (0.1 M concentration).

-

Base Addition: Add DIPEA (3.0 equiv). Stir for 2 minutes at Room Temperature (RT).

-

Coupling Agent: Add HATU (1.1 equiv). The solution should turn slightly yellow.[1][2] Stir for 5 minutes to form the activated ester.

-

Amine Addition: Add N-(oxetan-3-yl)piperidin-3-amine (1.0 equiv) in one portion.

-

Expert Note: If the amine is supplied as a salt (e.g., oxalate or HCl), increase DIPEA to 4.0-5.0 equiv to ensure free-basing.

-

-

Workup (Crucial for Oxetane Survival):

-

Purification: Flash chromatography (DCM/MeOH gradient).

Protocol B: Heteroaryl Functionalization via

Objective: Install the module onto a heteroaromatic core (e.g., chloropyridine, chloropyrimidine).[4] Mechanism: Nucleophilic Aromatic Substitution.[1][2]

Materials

-

Electrophile: Heteroaryl chloride/fluoride (1.0 equiv)[1]

-

Nucleophile: N-(oxetan-3-yl)piperidin-3-amine (1.2 equiv)[1]

-

Base:

(2.0 equiv) or

Step-by-Step Methodology

-

Preparation: Suspend the Heteroaryl Chloride and Base in DMSO (0.2 M).

-

Addition: Add the amine (1.2 equiv).

-

Thermal Cycle: Heat to 80°C – 100°C.

-

Monitoring: Monitor by LC-MS. Reaction is typically complete in 2–6 hours.[1][2]

-

Workup:

Part 3: Quality Control & Self-Validation[3]

The "Self-Validating" NMR Signature

To confirm the oxetane ring is intact and the reaction occurred at the correct nitrogen, analyze the 1H NMR.[1]

| Feature | Chemical Shift ( | Multiplicity | Diagnostic Value |

| Oxetane | 4.40 – 4.80 | Multiplets (often two sets) | Critical Integrity Check. If these signals disappear or shift to 3.5-3.8 (broad), the ring has opened to a diol.[1] |

| Oxetane CH | 3.90 – 4.10 | Multiplet | Central methine of the oxetane.[1][2] |

| Piperidine | 2.80 – 3.20 (SM) | Broad Multiplets | Shift downfield indicates successful acylation/arylation of the piperidine nitrogen.[1][2] |

Troubleshooting Guide

| Observation | Root Cause | Corrective Action |

| LC-MS shows M+18 mass | Ring opening (Hydrolysis) | Check workup. Did you use strong acid? Switch to Citric Acid wash.[1][2] |

| Low Conversion (Amide) | Salt formation | Ensure DIPEA equivalents account for any acid salts in the starting material.[1][2] |

| Bis-functionalization | Excess electrophile | The exocyclic amine is reacting.[1][2] Strictly limit electrophile to 1.0 equiv and keep temp < RT for amide coupling. |

References

-

Wuitschik, G., et al. (2006).[4][1][2][5] "Oxetanes as promising modules in drug discovery."[1][2][5][6][7][8] Angewandte Chemie International Edition, 45(46), 7736-7739.[4][5] Link[1]

-

Wuitschik, G., et al. (2010).[4][1][2][5][6][9] "Oxetanes in drug discovery: structural and synthetic aspects." Journal of Medicinal Chemistry, 53(8), 3227-3246.[4][5][6] Link[1]

-

Bull, J. A., et al. (2016).[4][2] "Exploiting the oxetane ring in drug discovery." Chemical Reviews, 116(19), 12150-12233.[4][10] Link[1]

-

Burkhard, J. A., et al. (2010).[4][1][2][5] "Oxetanes as versatile elements in drug discovery and synthesis."[1][2][5][6][7][8][9][10] Angewandte Chemie International Edition, 49(21), 3524-3529.[4] Link[1]

Sources

- 1. uregina.ca [uregina.ca]

- 2. fluorochem.co.uk [fluorochem.co.uk]

- 3. chemrxiv.org [chemrxiv.org]

- 4. alfa-chemistry.com [alfa-chemistry.com]

- 5. Georg Wuitschik - Google Scholar [scholar.google.com.au]

- 6. Oxetanes in drug discovery: structural and synthetic insights - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. tandfonline.com [tandfonline.com]

- 8. pubs.acs.org [pubs.acs.org]

- 9. semanticscholar.org [semanticscholar.org]

- 10. pubs.acs.org [pubs.acs.org]

Application Note: Strategic Incorporation of Oxetane Moieties using 3-Aminooxetane

Executive Summary: The "Gem-Dimethyl" Bioisostere

In modern medicinal chemistry, 3-Aminooxetane has emerged as a critical building block, primarily driven by the seminal work of Rogers and Carreira. It serves as a superior bioisostere for the gem-dimethyl group and carbonyl moieties.[1]

Replacing a gem-dimethyl group with an oxetane ring typically results in:

-

Reduced Lipophilicity: A reduction in LogD (typically 0.3–0.5 units) due to the exposed oxygen lone pairs.

-

Improved Metabolic Stability: Blocking metabolic "soft spots" without the lipophilic penalty of carbocyclic rings.

-

Solubility Enhancement: Increased aqueous solubility driven by the high dipole moment of the oxetane ring.

This guide details the specific techniques required to handle "this amine" (3-Aminooxetane) and incorporate it into drug scaffolds, overcoming its unique stability and volatility challenges.

Critical Handling & Stability

The most common failure mode when working with 3-Aminooxetane is the mishandling of its free base form.

The Volatility Trap

Commercially, 3-Aminooxetane is supplied as a stable Hydrochloride (HCl) or Oxalate salt.

-

Risk: The free amine (bp ~80–90 °C) is highly volatile.

-

Error: Rotovapping a free-based extraction to dryness under high vacuum will result in complete loss of material .

-

Solution: Always use the salt form in situ with a base, or if isolation is necessary, keep in solution (e.g., DCM or THF) and quantify via NMR using an internal standard.[2]

Acid Sensitivity (The Ring Strain Myth)

While oxetanes possess significant ring strain (~26 kcal/mol), they are surprisingly stable to basic and nucleophilic conditions.[2] However, they are vulnerable to:[2]

-

Strong Lewis Acids: (e.g.,

, -

Strong Brønsted Acids: (pH < 1) promote hydrolysis.[2]

-

Protocol Adjustment: Avoid acidic workups. Quench reactions with basic buffers (

) rather than

Technique A: Amide Coupling (The T3P Protocol)

Standard coupling reagents (EDC, HATU) work, but Propylphosphonic Anhydride (T3P) is the superior choice for 3-Aminooxetane. T3P minimizes epimerization, tolerates the steric bulk of the oxetane, and offers the easiest workup (water-soluble byproducts).

Reagents

-

Carboxylic Acid Substrate: 1.0 equiv.

-

3-Aminooxetane HCl: 1.2 – 1.5 equiv.

-

Base: DIPEA or NMM (N-methylmorpholine) (Requires 3.5 – 4.0 equiv. to neutralize the salt and activate the acid).

-

Coupling Agent: T3P (50% in EtOAc or DMF), 1.5 equiv.[2]

-

Solvent: EtOAc, DCM, or DMF (0.1 M).[2]

Step-by-Step Protocol

-

Dissolution: Charge the carboxylic acid and 3-Aminooxetane HCl salt into the reaction vessel. Add solvent (EtOAc is preferred for T3P).[2]

-

Base Addition: Add DIPEA dropwise. Crucial: Ensure the solution is basic (pH > 8 on wet paper) before adding T3P. If the amine salt is not neutralized, coupling will stall.[2]

-

Activation: Add T3P solution dropwise at 0 °C or RT.

-

Reaction: Stir at RT for 2–12 hours. Monitor by LCMS.[2]

-

Workup (The T3P Advantage):

Technique B: Reductive Amination (The STAB Protocol)

Reductive amination is the primary method for installing the oxetane onto an alkyl chain. Sodium Triacetoxyborohydride (STAB) is preferred over

Reagents

-

Aldehyde/Ketone: 1.0 equiv.

-

3-Aminooxetane Free Base (generated in situ) or HCl salt .[2]

-

Reducing Agent: STAB (

), 1.5 – 2.0 equiv. -

Acid Catalyst: Acetic Acid (AcOH), 1.0 – 2.0 equiv.[2] (Essential for imine formation).[2][3]

-

Solvent: DCE (1,2-Dichloroethane) or DCM.[2]

Step-by-Step Protocol

-

Salt Neutralization (In Situ): Suspend 3-Aminooxetane HCl (1.2 equiv) in DCE. Add DIPEA (1.2 equiv) and stir for 10 mins to generate the free amine.

-

Imine Formation: Add the ketone/aldehyde (1.0 equiv) and Acetic Acid (2.0 equiv). Stir for 30–60 mins.

-

Checkpoint: Formation of the imine is often visible by LCMS.

-

-

Reduction: Add STAB (1.5 equiv) in one portion.

-

Reaction: Stir at RT overnight.

-

Quench: Quench carefully with Sat.

. Stir vigorously for 20 mins to decompose boron complexes. -

Extraction: Extract with DCM (x3). Dry and concentrate.

Warning: Do not use strong Lewis acids (

Technique C: (Nucleophilic Aromatic Substitution)

3-Aminooxetane is a moderately hindered nucleophile. It reacts well with electron-deficient heteroaromatics (e.g., chloropyrimidines, fluoronitrobenzenes).[2]

Protocol

-

Setup: Dissolve Heteroaryl Chloride (1.0 equiv) in DMSO or NMP.

-

Amine Addition: Add 3-Aminooxetane HCl (1.2 equiv).

-

Base: Add

(3.0 equiv) or DIPEA (3.0 equiv).[2]-

Note: Inorganic bases (

) often provide cleaner profiles than amine bases for

-

-

Heat: Heat to 60–100 °C.

-

Limit: Do not exceed 120 °C if possible; thermal decomposition of the ring becomes a risk >140 °C.

-

Decision Matrix & Workflow Visualization

Diagram 1: Synthetic Strategy Decision Matrix

This logic gate determines the optimal route based on the electrophile type.

Caption: Selection of synthetic pathway based on the available electrophilic handle on the scaffold.

Diagram 2: The "Safe-Handling" Workflow

Visualizing the critical path to avoid volatile loss and acid decomposition.

Caption: Operational workflow emphasizing the risks of volatility and acidity during processing.

Comparative Data: Coupling Reagents

| Feature | T3P (Propylphosphonic Anhydride) | HATU / EDC |

| Epimerization | Low (Ideal for chiral centers) | Moderate to High |

| Workup | Aqueous Extraction (Water soluble) | Requires Acidic Wash/Column |

| Steric Tolerance | High (Good for bulky oxetane) | Moderate |

| Atom Economy | High | Low (Large byproduct mass) |

| Safety | Non-explosive | HOBt/HOAt can be explosive |

References

-

Wuitschik, G., et al. (2010).[2] Oxetanes as Promising Bioisosteres for the gem-Dimethyl Group.[1][4] Angewandte Chemie International Edition.[2] [2]

-

Burkhard, J. A., et al. (2010).[2] Oxetanes in Drug Discovery: Structural and Synthetic Aspects. Journal of Medicinal Chemistry. [2]

-

Dunetz, J. R., et al. (2016).[2] T3P: The Reagent of Choice for the Large-Scale Synthesis of Amides. Organic Process Research & Development.

-

Bull, J. A., et al. (2016).[2] Exploiting the Oxetane Ring in Medicinal Chemistry. Chemical Reviews.[2] [2]

-

Barnes-Seeman, D. (2012).[2] The role of oxetanes in drug discovery.[4][5][6][7] Drug Discovery Today.[2] [2]

Sources

- 1. BJOC - Oxetanes: formation, reactivity and total syntheses of natural products [beilstein-journals.org]

- 2. gbdong.cm.utexas.edu [gbdong.cm.utexas.edu]

- 3. Reductive amination - Wikipedia [en.wikipedia.org]

- 4. Investigating 3,3-diaryloxetanes as potential bioisosteres through matched molecular pair analysis - PMC [pmc.ncbi.nlm.nih.gov]

- 5. gousei.f.u-tokyo.ac.jp [gousei.f.u-tokyo.ac.jp]

- 6. pdf.benchchem.com [pdf.benchchem.com]

- 7. researchgate.net [researchgate.net]

Application Note: A Scalable, Two-Step Synthesis of N-(oxetan-3-yl)piperidin-3-amine for Pharmaceutical Development

Abstract

This application note provides a detailed, scalable, and robust two-step protocol for the synthesis of N-(oxetan-3-yl)piperidin-3-amine, a key building block in modern drug discovery. The synthesis leverages a strategic reductive amination between a protected piperidine precursor and oxetan-3-one, followed by an efficient deprotection. We address critical process parameters, safety considerations, and analytical checkpoints essential for scaling the synthesis from the bench to kilogram production, ensuring high purity and yield. The causality behind experimental choices is explained to provide researchers with a framework for troubleshooting and optimization.

Introduction: The Strategic Value of the Oxetane-Piperidine Scaffold

The piperidine ring is one of the most ubiquitous N-heterocycles in pharmaceuticals, valued for its ability to confer favorable physicochemical properties such as aqueous solubility and to serve as a versatile scaffold for engaging biological targets[1]. Concurrently, the oxetane motif has emerged as a "magic fragment" in medicinal chemistry. Its incorporation can significantly improve metabolic stability, reduce lipophilicity, and enhance solubility by acting as a polar, rigid isostere for commonly used groups like gem-dimethyl or carbonyls[2][3][4]. The combination of these two moieties in N-(oxetan-3-yl)piperidin-3-amine creates a high-value, three-dimensional scaffold for exploring new chemical space in drug development.

However, the transition from lab-scale synthesis to large-scale production of such molecules presents significant challenges, including cost of starting materials, reaction control, and achieving high purity without resorting to costly chromatographic methods[2][5]. This guide outlines a field-proven, scalable pathway that addresses these challenges head-on.

Retrosynthetic Analysis and Strategy

The most logical and industrially viable approach for constructing the target C-N bond is through reductive amination. This well-established reaction is known for its reliability, broad substrate scope, and operational simplicity, making it a cornerstone of pharmaceutical process chemistry[6].

Our retrosynthetic analysis identifies two key commercially available starting materials:

-

3-Amino-1-Boc-piperidine: The use of a Boc-protected piperidine is critical. The tert-butoxycarbonyl (Boc) group passivates the more nucleophilic ring nitrogen, preventing self-condensation and other side reactions, thereby directing the amination to the desired exocyclic 3-amino group[7][8]. It also enhances organic solubility, simplifying the work-up. Both (R)- and (S)-enantiomers are commercially available, allowing for stereocontrolled synthesis[9][10].

-

Oxetan-3-one: This key building block has become widely accessible following the development of efficient synthetic routes[4][11].

The forward synthesis, therefore, involves two primary stages:

-

Stage 1: Reductive amination of 3-Amino-1-Boc-piperidine with oxetan-3-one.

-

Stage 2: Acid-mediated deprotection of the Boc group to yield the final product, which is then isolated as a stable salt.

Caption: High-level workflow for the two-stage synthesis.

Process Development and Scale-Up Considerations

Stage 1: Reductive Amination

Choice of Reducing Agent: For scale-up, the choice of reducing agent is paramount. While various agents can effect this transformation, Sodium Triacetoxyborohydride (NaBH(OAc)₃) is the preferred reagent for several reasons[8][12]:

-

Mildness and Selectivity: It is selective for the reduction of iminium ions in the presence of the starting ketone (oxetan-3-one), minimizing the formation of alcohol byproducts.

-

Operational Simplicity: Unlike sodium cyanoborohydride, it does not require strict pH control and is not highly toxic[8]. It can be added directly to the mixture of the amine and carbonyl (one-pot procedure).

-

Safety: While it is a hydride source and must be handled with care (water-reactive), its reactivity is more controlled compared to stronger agents like NaBH₄.

Catalytic hydrogenation is a greener alternative but requires specialized high-pressure equipment and is susceptible to catalyst poisoning, adding process complexity[8].

Solvent Selection: Dichloromethane (DCM) or 1,2-dichloroethane (DCE) are common and effective solvents for this reaction. For larger scales, considering greener alternatives like 2-methyltetrahydrofuran (2-MeTHF) is advisable due to its improved safety profile and reduced environmental impact. The solvent must effectively dissolve both the amine and ketone starting materials.

Control of Reaction Parameters:

-

Temperature: The formation of the iminium intermediate and its subsequent reduction is typically conducted at ambient temperature (20-25°C). A slight exotherm may be observed upon addition of the reducing agent; for large-scale batches, this addition should be controlled to maintain the target temperature.

-

Stoichiometry: A slight excess (1.05-1.2 equivalents) of the amine component is often used to ensure complete consumption of the more valuable oxetan-3-one.

-

Monitoring: The reaction should be monitored to completion by a suitable analytical method, such as HPLC or TLC, to avoid extended reaction times that could lead to side product formation.

Stage 2: Boc Deprotection and Salt Formation

Deprotection Reagent: The Boc group is reliably cleaved under acidic conditions. The most common and scalable method is using a solution of hydrochloric acid (HCl) in an organic solvent like isopropanol, dioxane, or diethyl ether. This method has the distinct advantage of directly precipitating the final product as its hydrochloride salt, combining the deprotection and initial purification into a single unit operation. Trifluoroacetic acid (TFA) is also effective but can be more expensive and may require a separate salt-formation step.

Purification Strategy: Direct crystallization of the hydrochloride salt is the most efficient method for purification on a large scale. The precipitated salt can be isolated by filtration and washed with a suitable solvent (e.g., MTBE or diethyl ether) to remove non-basic impurities. If further purification is required, recrystallization from a solvent system like isopropanol/methanol can be employed. This approach avoids the need for costly and time-consuming silica gel chromatography.

Detailed Experimental Protocols

Safety Precaution: All operations should be conducted in a well-ventilated fume hood. Personal Protective Equipment (PPE), including safety glasses, lab coat, and gloves, is mandatory. Sodium triacetoxyborohydride reacts with water to produce flammable hydrogen gas; handle with care away from ignition sources.

Protocol 1: Synthesis of tert-butyl 3-((oxetan-3-yl)amino)piperidine-1-carboxylate

| Parameter | Value/Reagent | Moles | Molar Mass ( g/mol ) | Quantity |

| Starting Material | 3-Amino-1-Boc-piperidine | 1.00 eq | 200.28 | 100.0 g |

| Reagent | Oxetan-3-one | 0.98 eq | 72.06 | 34.6 g |

| Reducing Agent | Sodium Triacetoxyborohydride | 1.30 eq | 211.94 | 137.6 g |

| Solvent | Dichloromethane (DCM) | - | - | 1.0 L |

Procedure:

-

To a 2 L three-necked round-bottom flask equipped with a mechanical stirrer, thermometer, and nitrogen inlet, add 3-Amino-1-Boc-piperidine (100.0 g) and dichloromethane (1.0 L). Stir until all solids are dissolved.

-

Add oxetan-3-one (34.6 g) to the solution. Stir the mixture at room temperature (20-25°C) for 30 minutes.

-

In portions, carefully add sodium triacetoxyborohydride (137.6 g) to the reaction mixture over 30-45 minutes. Note: Control the addition rate to maintain the internal temperature below 30°C.

-

Stir the reaction mixture at room temperature for 4-6 hours. Monitor the reaction progress by TLC or HPLC until the starting amine is consumed.

-

Upon completion, carefully quench the reaction by the slow addition of a saturated aqueous solution of sodium bicarbonate (NaHCO₃) (500 mL). Stir vigorously until gas evolution ceases.

-

Transfer the mixture to a separatory funnel. Separate the organic layer. Extract the aqueous layer with DCM (2 x 200 mL).

-

Combine the organic layers, wash with brine (300 mL), dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure to yield the crude product as a viscous oil.

-

The crude product is typically of sufficient purity (>95% by HPLC) to be carried forward to the next step without further purification. Expected yield: ~125-130 g (95-99%).

Protocol 2: Synthesis of N-(oxetan-3-yl)piperidin-3-amine Dihydrochloride

Caption: Workflow for the final deprotection and isolation step.

Procedure:

-

To a 2 L flask, add the crude tert-butyl 3-((oxetan-3-yl)amino)piperidine-1-carboxylate (~128 g) from the previous step and isopropanol (650 mL). Stir to dissolve.

-

Cool the solution to 0-5°C using an ice bath.

-

Slowly add a 4 M solution of HCl in dioxane (or bubble HCl gas) into the stirred solution. Note: This is an exothermic process. Maintain the internal temperature below 15°C. Continue addition until the solution reaches a pH of <1 (tested with wet pH paper).

-

A thick white precipitate will form. Allow the slurry to stir at 0-5°C for 1 hour, then warm to room temperature and stir for an additional 2 hours to ensure complete precipitation.

-

Isolate the solid product by vacuum filtration. Wash the filter cake with cold isopropanol (2 x 100 mL) followed by methyl tert-butyl ether (MTBE) (2 x 200 mL).

-

Dry the solid in a vacuum oven at 40-50°C to a constant weight.

-

The final product, N-(oxetan-3-yl)piperidin-3-amine dihydrochloride, is obtained as a white to off-white crystalline solid. Expected yield: 95-105 g (85-94% over two steps). Purity: >98% by HPLC.

Conclusion

This application note details a scalable and efficient two-step synthesis for N-(oxetan-3-yl)piperidin-3-amine. The strategy relies on a robust reductive amination of a Boc-protected aminopiperidine, followed by a straightforward deprotection and salt formation that facilitates purification without chromatography. By carefully selecting reagents and controlling process parameters, this protocol provides a reliable pathway for producing this valuable pharmaceutical building block at scale with high yield and purity.

References

- Taylor & Francis. (2025). Synthetic oxetanes in drug discovery: where are we in 2025?

- MDPI. (2023).

- Burkhard, J. A., et al. (2010). Synthesis of Spirocyclic Oxetanes and their Evaluation in Medicinal Chemistry. Angewandte Chemie.

- Wuitschik, G., et al. (2008). Oxetanes as promising modules in drug discovery. Angewandte Chemie.

- PMC. (2023). Facile and Practical Synthesis of Substituted Piperidine-2,6-Diones Under Transition-Metal Free Condition.

- Bull, J. A., et al. (2016). Oxetanes: Recent Advances in Synthesis, Reactivity, and Medicinal Chemistry. Chemical Reviews.

- Carreira, E. M., et al. (2016). Oxetanes: Recent Advances in Synthesis, Reactivity, and Medicinal Chemistry.

- BenchChem. (2025). Technical Support Center: Overcoming Challenges in Piperidine Synthesis.

- ResearchGate. (2025). Green Chemistry Approach to the Synthesis of N-Substituted Piperidones.

- CSIR-NIScPR. (2022).

- BenchChem. (2025). Strategies for improving the yield of 4-(Oxan-3-yl)piperidine synthesis.

- ResearchGate. (2018). Reductive Amination Routes in the Synthesis of Piperidine IminoSugars.

- Beilstein Journals. (2019). Asymmetric synthesis of a high added value chiral amine using immobilized ω-transaminases.

- Atlantis Press. (2017). Study on Synthesis Of Oxetan-3-ol.

- PMC. (2017). 3-Aminopiperidine-Based Peptide Analogues as the First Selective Noncovalent Inhibitors of the Bacterial Cysteine Protease IdeS.

Sources

- 1. Piperidine Derivatives: Recent Advances in Synthesis and Pharmacological Applications - PMC [pmc.ncbi.nlm.nih.gov]

- 2. tandfonline.com [tandfonline.com]

- 3. (PDF) Oxetanes: Recent Advances in Synthesis, Reactivity, and Medicinal Chemistry [academia.edu]

- 4. atlantis-press.com [atlantis-press.com]

- 5. Facile and Practical Synthesis of Substituted Piperidine‐2,6‐Diones Under Transition‐Metal Free Condition - PMC [pmc.ncbi.nlm.nih.gov]

- 6. researchgate.net [researchgate.net]

- 7. pdf.benchchem.com [pdf.benchchem.com]

- 8. pdf.benchchem.com [pdf.benchchem.com]

- 9. BJOC - Asymmetric synthesis of a high added value chiral amine using immobilized ω-transaminases [beilstein-journals.org]

- 10. 3-Aminopiperidine-Based Peptide Analogues as the First Selective Noncovalent Inhibitors of the Bacterial Cysteine Protease IdeS - PMC [pmc.ncbi.nlm.nih.gov]

- 11. pubs.acs.org [pubs.acs.org]

- 12. researchgate.net [researchgate.net]

Troubleshooting & Optimization

Method refinement for stereoselective synthesis of its derivatives

Topic: Method Refinement for Stereoselective Synthesis of Chiral Amine Derivatives (Asymmetric Hydrogenation) Role: Senior Application Scientist, ChiraTech Solutions Content Type: Technical Support Center & Troubleshooting Guide

Subject: Optimizing Asymmetric Hydrogenation for Chiral Amine Synthesis

Welcome to the ChiraTech Advanced Support Hub. You are likely here because your stereoselective reaction—specifically the asymmetric hydrogenation of enamides or imines—is not meeting the stringent enantiomeric excess (ee) or conversion metrics required for your IND application or scale-up.

As drug development professionals, you know that a 90% ee is often a failure in our field. This guide moves beyond basic textbook protocols to address the causality of failure, focusing on the Ruthenium (Ru) and Rhodium (Rh) catalytic systems commonly used to synthesize chiral amine derivatives (e.g., amino acids, isoquinolines).

⚙️ Module 1: The "Engine" — Catalyst & Ligand Optimization

The Issue: "I am getting full conversion, but my ee is stuck at 75%."

The Diagnosis: This is rarely a kinetic issue; it is a thermodynamic or geometric mismatch. The "chiral pocket" formed by the ligand is too loose or the quadrant blocking is ineffective for your specific substrate substitution pattern.

Troubleshooting Workflow: Low Enantioselectivity

Use this logic flow to diagnose low ee issues.

Figure 1: Decision tree for diagnosing low enantioselectivity in asymmetric hydrogenation.

Expert Insight: The Pressure Paradox

Many researchers assume higher H₂ pressure is better. False. In Rh-catalyzed hydrogenation of enamides, extremely high pressure can accelerate the non-enantioselective background reaction or force the substrate through a less favorable coordination geometry.

-

Recommendation: If ee is low, lower the pressure to 3–5 bar to ensure the reaction proceeds strictly through the lowest-energy chiral transition state [1].

🧪 Module 2: The "Environment" — Reaction Conditions

The Issue: "The reaction stalls at 50% conversion, or never starts (0% yield)."

The Diagnosis: This is a kinetic failure. The catalyst is likely dead (poisoned) or the induction period is infinite due to inhibitor presence.

Common Poisons & Fixes

| Suspect | Source | Mechanism of Inhibition | Corrective Action |

| Oxygen (O₂) | Poor degassing | Oxidizes phosphine ligands to phosphine oxides (inactive). | Freeze-Pump-Thaw (3 cycles) is mandatory. Sparging is insufficient for high-value runs. |

| Halides (Cl⁻, I⁻) | Precursor synthesis | Competes for open coordination sites on Rh/Ru. | Wash substrate with water/EDTA or use silver salts (AgBF₄) to scavenge halides in situ. |

| Coordinating Solvents | DMSO, Acetonitrile | Binds too strongly to the metal center, blocking substrate entry. | Switch to MeOH, TFE (Trifluoroethanol) , or DCM. |

| Trace Acid/Base | Substrate impurities | Disrupts the hydride transfer mechanism (especially in Outer-Sphere Ru cycles). | For Ru-diamine systems, add KOtBu (base). For Rh-systems, ensure neutral pH. |

Data: Solvent Effects on Enantioselectivity

Substrate: N-(1-phenylethyl)acetamide derivative (Enamide) Catalyst: Rh(COD)(Me-DuPhos)BF₄

| Solvent | Dielectric Constant | Conversion (%) | ee (%) | Notes |

| Methanol (MeOH) | 33.0 | >99 | 96 | Standard. Promotes fast turnover via H-bonding. |

| Isopropanol (IPA) | 18.0 | 85 | 92 | Slower rate; good alternative if substrate precipitates in MeOH. |

| DCM | 8.9 | >99 | 81 | Warning. Low polarity often reduces the rigidity of the ion pair, lowering ee. |

| THF | 7.5 | 40 | 75 | Avoid. Oxygen lone pairs in THF can compete for coordination. |

📝 Module 3: Validated Protocol

Standard Operating Procedure (SOP): Asymmetric Hydrogenation of an Enamide

Target: Synthesis of Chiral Beta-Amino Acid Derivative

1. Pre-Reaction Preparation (The "Glovebox" Standard)

-

Catalyst Precursor: [Rh(COD)₂]BF₄ (or OTf).

-

Ligand: (R,R)-Me-DuPhos (or similar bisphosphine).

-

Solvent: Anhydrous Methanol (degassed).

2. In-Situ Catalyst Formation (Critical Step)

Why? Pre-formed catalysts can degrade. In-situ formation ensures active species.

-

In a glovebox or under Argon Schlenk line, dissolve [Rh(COD)₂]BF₄ (1.0 equiv) and Ligand (1.1 equiv) in MeOH.

-

Stir for 15 minutes. Observation: Solution should turn from yellow/orange to a deep orange/red. If it turns black, O₂ contamination has occurred (colloidal metal formed). Abort.

3. Reaction Setup

-

Add the enamide substrate (S/C ratio 1000:1 to 500:1) to the catalyst solution.[1][2]

-

Transfer to a high-pressure autoclave (e.g., Parr reactor).

-

Purge Cycle: Pressurize with H₂ to 10 bar, then vent to 1 bar. Repeat 5 times .

-

Note: This removes dissolved Argon/N₂ which can inhibit H₂ mass transfer.

-

-

Set final pressure to 5 bar (approx. 75 psi).

-

Stir at Room Temperature (25°C) for 12–24 hours.

4. Quench & Analysis

-

Vent H₂ carefully.

-

Concentrate solvent.

-

Analyze: 1H NMR for conversion (disappearance of alkene proton) and Chiral HPLC for ee.

📊 Module 4: Analytics & Verification

The Issue: "I see a single peak on Chiral HPLC, but the optical rotation is wrong."

The Diagnosis: You likely have a separation failure (co-elution) or a method development error.

Chiral HPLC Troubleshooting Table

| Symptom | Probable Cause | Solution |

| No Separation (Single Peak) | Wrong Column Chemistry | Switch "Families": If using Amylose (AD-H), switch to Cellulose (OD-H) or Immobilized (IA/IC). |

| Broad Tailing Peaks | Amine Interaction with Silanols | Add 0.1% Diethylamine (DEA) or Ethanolamine to the mobile phase to mask silanol sites. |

| Baseline Drift | Temperature Fluctuation | Use a column oven. Chiral columns are highly sensitive to Temp (lower Temp often improves resolution). |

❓ Frequently Asked Questions (FAQ)

Q: Can I use "wet" solvents? A: For Rh-catalyzed hydrogenation of enamides, trace water is usually tolerated and sometimes helpful. However, for Ru-catalyzed hydrogenation of ketones (Noyori type), water is often detrimental unless using specific water-soluble sulfonated ligands. Always default to anhydrous for reproducibility.

Q: My substrate contains a sulfur atom (thiophene/thioether). The reaction won't work. A: Sulfur is a potent catalyst poison (binds irreversibly to Rh/Ru).

-

Fix: Increase catalyst loading (S/C 50:1).

-

Fix: Switch to Iridium (Ir) catalysts (e.g., Ir-PHOX), which are more tolerant of sulfur heterocycles [2].

Q: Why is the Z-enamide required? Can I use the E-isomer? A: Most chiral bisphosphine ligands (DuPhos, BINAP) are designed to fit the Z-isomer geometry. The E-isomer often hydrogenates much slower and with opposite or low enantioselectivity. Ensure your starting material synthesis (e.g., Horner-Wadsworth-Emmons) is Z-selective.

📚 References

-

Mechanistic Insights into Asymmetric Hydrogenation. Source:Chemical Reviews (ACS). Link: Context: Explains the pressure dependence and the "anti-lock-and-key" mechanism where the minor diastereomer often leads to the major product.

-

Noyori Asymmetric Hydrogenation Protocols. Source:Organic Syntheses. Link: Context: The gold-standard procedure for preparing and using Ru-BINAP catalysts.

-

Troubleshooting Chiral HPLC. Source:Sigma-Aldrich / Supelco Technical Guides. Link: Context: Guide for selecting mobile phase modifiers for basic amine separation.

-

Catalyst Deactivation Pathways. Source:Platinum Metals Review. Link: Context: Detailed analysis of how O2, S, and halides kill homogeneous catalysts.

Sources

Validation & Comparative

Comparative Analysis of N-(Oxetan-3-yl)piperidin-3-amine Analogues

Executive Summary

This technical guide provides a comparative analysis of N-(oxetan-3-yl)piperidin-3-amine , a high-value scaffold in modern fragment-based drug discovery (FBDD). In the optimization of lead compounds, the oxetan-3-yl group has emerged as a superior bioisostere for gem-dimethyl, isopropyl, and cyclobutyl groups.

By replacing lipophilic alkyl groups with the oxetane moiety, researchers can simultaneously lower lipophilicity (LogD), modulate basicity (pKa), and block metabolic "soft spots" without altering the steric volume of the ligand. This guide details the physicochemical advantages, synthetic pathways, and metabolic stability profiles of this scaffold compared to its alkyl analogues.

Structural Rationale: The "Oxetane Advantage"[1]

The N-(oxetan-3-yl)piperidin-3-amine scaffold represents a strategic design choice to address common attrition risks in drug development: poor solubility and hERG toxicity.

The Steric-Electronic Paradox

The oxetane ring is unique because it offers a "Janus-faced" property profile:

-

Sterically: It occupies a volume (

43 ų) nearly identical to a gem-dimethyl or isopropyl group, ensuring that ligand-protein binding interactions (van der Waals contacts) are preserved. -

Electronically: The ether oxygen exerts a strong inductive electron-withdrawing effect (

), significantly lowering the pKa of the adjacent amine.[1]

Basicity Modulation

High amine basicity (pKa > 9) is often correlated with hERG channel inhibition (cardiotoxicity) and high phospholipidosis risk.

-

Alkyl Amines: N-Isopropyl analogues typically exhibit pKa values of 10.0–10.5.

-

Oxetanyl Amines: The oxetane ring reduces the pKa of the adjacent nitrogen by 2–3 log units (typically to 6.5–7.5). This ensures a higher fraction of the neutral species at physiological pH, improving passive membrane permeability while reducing cation-driven off-target liabilities.

Comparative Profiling: Oxetane vs. Alkyl Analogues

The following table synthesizes physicochemical data comparing the N-(oxetan-3-yl) motif against standard alkyl alternatives. Data is derived from structure-activity relationship (SAR) trends established in seminal oxetane literature (Wuitschik et al., 2010; Bull et al., 2016).

Table 1: Physicochemical & Metabolic Comparison

| Feature | Target Scaffold (N-Oxetan-3-yl) | Analogue A (N-Isopropyl) | Analogue B (N-Cyclobutyl) | Impact on Drug Design |

| Steric Volume | ~43 ų | ~45 ų | ~43 ų | Bioisostere: Maintains binding pocket fit. |

| Lipophilicity ( | Baseline (0.0) | +0.4 to +1.0 | +0.4 to +0.8 | Solubility: Oxetane significantly improves aqueous solubility (lowers LogD). |

| Amine Basicity (pKa) | 6.2 – 7.4 | 10.0 – 10.5 | 9.5 – 10.0 | Permeability: Lower pKa reduces lysosomal trapping and hERG risk. |

| H-Bonding | Acceptor (Ether O) | None | None | Potency: Potential for new H-bonds with protein backbone. |

| Metabolic Liability | Low | High | Moderate | Stability: Blocks CYP450 oxidation (see Section 4). |

| Conformation | Puckered (Planar-like) | Flexible | Puckered | Entropy: Rigidification can improve binding affinity. |

Diagram 1: Physicochemical Impact Pathway

The following diagram illustrates the causal relationship between the oxetane structure and downstream ADME properties.

Caption: Causal flow from oxetane structural features to ADME/Tox advantages.

Synthetic Accessibility

Synthesizing N-(oxetan-3-yl)piperidin-3-amine analogues is most efficiently achieved via reductive amination . While nucleophilic substitution (

Preferred Route: Reductive Amination

This route uses oxetan-3-one and the corresponding piperidin-3-amine .

-

Imine Formation: Condensation of the amine with oxetan-3-one.

-

Reduction: In situ reduction of the imine/iminium species.

Reagents:

-

Carbonyl Source: Oxetan-3-one (commercially available, though volatile).

-

Reductant: Sodium triacetoxyborohydride (STAB) is preferred over sodium cyanoborohydride due to lower toxicity and better selectivity in the presence of acid-sensitive groups.

-

Solvent: Dichloromethane (DCM) or 1,2-Dichloroethane (DCE).

Diagram 2: Synthetic Workflow

Caption: Standard reductive amination workflow for oxetanyl-amine synthesis.

Metabolic Stability Profile

A critical advantage of the oxetane scaffold is its resistance to oxidative metabolism.

The Mechanism of Stability

Alkyl amines (e.g., N-isopropyl) are prone to

-

Isopropyl: The tertiary C-H bond is electron-rich and accessible, leading to rapid formation of the carbinolamine and subsequent cleavage to acetone and the primary amine.

-

Oxetane: The bridgehead C-H bond at the 3-position is sterically shielded and electronically deactivated by the adjacent oxygen atoms. Furthermore, the strain of the four-membered ring disfavors the formation of

-like transition states required for radical abstraction or radical cation formation during CYP oxidation.

Experimental Expectation

In human liver microsome (HLM) assays:

-

Isopropyl analogues:

(intrinsic clearance) is typically High (>50 µL/min/mg protein). -

Oxetane analogues:

is typically Low to Moderate (<15 µL/min/mg protein), significantly extending half-life (

Experimental Protocols

Protocol A: Synthesis of N-(Oxetan-3-yl)piperidin-3-amine (Reductive Amination)

Validation: This protocol ensures mono-alkylation without ring opening of the strained oxetane.

-

Preparation: In a flame-dried flask under

, dissolve the piperidin-3-amine derivative (1.0 equiv) in anhydrous 1,2-dichloroethane (0.1 M concentration). -

Ketone Addition: Add oxetan-3-one (1.2 equiv). Note: Oxetan-3-one is volatile; handle cold.

-

Activation: Stir at room temperature for 30 minutes to allow hemiaminal/imine equilibrium.

-

Reduction: Add Sodium triacetoxyborohydride (STAB) (1.5 equiv) in one portion.

-

Reaction: Stir at room temperature for 4–16 hours. Monitor by LC-MS for the disappearance of the secondary amine.

-

Workup: Quench with saturated aqueous

. Extract with DCM ( -

Purification: Dry organics over

. Concentrate. Purify via flash chromatography (DCM/MeOH/NH3 gradient). The oxetane ring is stable to silica gel chromatography.

Protocol B: LogD Determination (Shake-Flask Method)

Validation: Essential to confirm the lipophilicity drop compared to alkyl analogues.

-

Solvent Prep: Saturate 1-octanol with phosphate-buffered saline (PBS, pH 7.4) and vice versa.

-

Dissolution: Dissolve test compound (1 mg) in the PBS-saturated octanol phase.

-

Equilibration: Mix equal volumes of drug-containing octanol and octanol-saturated PBS in a vial.

-

Agitation: Shake mechanically for 1 hour at 25°C; centrifuge to separate phases.

-

Quantification: Analyze both phases via HPLC-UV or LC-MS/MS.

-

Calculation:

.

References

-

Wuitschik, G., et al. (2010).[2][3][4] Oxetanes as Versatile Elements in Drug Discovery and Synthesis.[3][5][6][7][8] Angewandte Chemie International Edition, 49(48), 9052–9067.[2] [Link]

-

Bull, J. A., et al. (2016).[3] Oxetanes: Recent Advances in Synthesis, Reactivity, and Medicinal Chemistry. Chemical Reviews, 116(19), 12150–12233. [Link]

-

Barnes-Seeman, D. (2012). The Role of Oxetanes in Drug Discovery. Current Topics in Medicinal Chemistry, 12(12). [Link]

-

Burkhard, J. A., et al. (2010).[2][3][4] Synthesis and Structural Analysis of Spirocyclic Oxetanes. Journal of Organic Chemistry, 75(24), 8701–8704. [Link]

-

Stepan, A. F., et al. (2011). Metabolism-Directed Design of Oxetane-Containing Arylsulfonamide Derivatives as Potent and Selective Inhibitors of the Voltage-Gated Sodium Channel Nav1.7. Journal of Medicinal Chemistry, 54(22), 7772–7783. [Link]

Sources

- 1. Oxetanes in Drug Discovery Campaigns - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Georg Wuitschik - Google Scholar [scholar.google.com]

- 3. semanticscholar.org [semanticscholar.org]

- 4. mdpi.com [mdpi.com]

- 5. (PDF) Oxetanes: Recent Advances in Synthesis, Reactivity, and Medicinal Chemistry [academia.edu]

- 6. tandfonline.com [tandfonline.com]

- 7. Applications of oxetanes in drug discovery and medicinal chemistry - PMC [pmc.ncbi.nlm.nih.gov]

- 8. research-collection.ethz.ch [research-collection.ethz.ch]

Strategic Validation of N-(oxetan-3-yl)piperidin-3-amine Scaffolds: A Comparative Guide

Introduction: The Oxetane Imperative in Modern Drug Design

In the high-stakes environment of fragment-based drug discovery (FBDD), the N-(oxetan-3-yl)piperidin-3-amine scaffold represents a critical tactical evolution. Historically, medicinal chemists relied on gem-dimethyl or cyclobutyl groups to fill hydrophobic pockets. However, these lipophilic moieties often incur metabolic liabilities (high intrinsic clearance,

This guide validates the biological and physicochemical utility of the N-(oxetan-3-yl)piperidin-3-amine motif. Unlike traditional alkyl amines, the oxetane ring acts as a "polar hydrophobic" unit. It occupies similar steric volume to a gem-dimethyl group but introduces a dipole and hydrogen-bond acceptor capability, significantly altering the compound's ADME (Absorption, Distribution, Metabolism, Excretion) profile without sacrificing target affinity.

Comparative Profiling: Oxetane vs. Carbocyclic Alternatives

To validate the superiority of the oxetane scaffold, one must benchmark it against its direct structural analogs: the N-cyclobutyl (carbocyclic isostere) and N-isopropyl (acyclic isostere) derivatives.

Mechanistic Causality

-

Solubility: The oxetane oxygen lone pairs act as hydrogen bond acceptors, lowering

and increasing solvation compared to the lipophilic cyclobutane. -

Metabolic Stability: The cyclobutane ring is prone to oxidative metabolism (hydroxylation) by Cytochrome P450 enzymes. The oxetane ring, despite its strain, is generally metabolically robust and blocks these "soft spots," diverting metabolism to less rapid pathways.

Data Summary: Physicochemical & Metabolic Benchmarking

The following table summarizes typical data observed when swapping these motifs in a piperidine-based kinase inhibitor context (e.g., JAK inhibitors).

| Property | N-(oxetan-3-yl) (Target) | N-cyclobutyl (Alternative A) | N-isopropyl (Alternative B) | Impact Analysis |

| LogD (pH 7.4) | 1.2 - 1.5 | 2.1 - 2.4 | 2.0 - 2.3 | Oxetane lowers lipophilicity by ~0.8 units, reducing non-specific binding. |

| Solubility (Kinetic) | > 150 µM | < 50 µM | < 80 µM | Significant improvement due to H-bond acceptor capacity of the ether oxygen. |

| HLM | < 15 µL/min/mg | > 45 µL/min/mg | > 60 µL/min/mg | Oxetane suppresses oxidative clearance common in alkyl amines. |

| pKa (Piperidine N) | ~6.5 - 7.0 | ~8.5 - 9.0 | ~9.0 - 9.5 | Electron-withdrawing oxetane lowers basicity, improving permeability and reducing hERG liability. |

Experimental Protocols for Validation

Trustworthiness in data requires self-validating experimental systems. Below are the specific workflows to validate the activity and stability of this scaffold.

Protocol A: Reductive Amination Synthesis (The Entry Point)

Context: High-purity synthesis is required to ensure biological data is not skewed by metal contaminants.

-

Reactants: Combine piperidin-3-amine derivative (1.0 eq) with oxetan-3-one (1.2 eq) in DCM/MeOH (1:1).

-

Catalysis: Add acetic acid (catalytic) followed by

(1.5 eq) at 0°C. -

Validation: Monitor via LC-MS. Oxetanes are acid-sensitive; avoid strong acidic workups (e.g., 6M HCl). Use mild basic workup (

).

Protocol B: Microsomal Metabolic Stability Assay